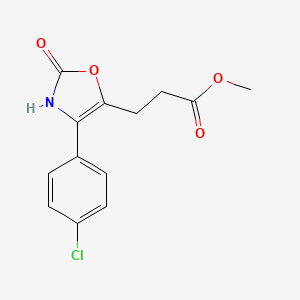
Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate
Overview
Description
Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chlorinated aromatic ring with an oxazoline and ester functional group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, which undergoes a condensation reaction with glycine to form 4-(4-chlorophenyl)-2-oxazoline.
Formation of the Oxazoline Ring: The intermediate is then subjected to cyclization under acidic conditions to form the oxazoline ring.
Esterification: The final step involves esterification with methyl propionate in the presence of a suitable catalyst, such as sulfuric acid, to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group and forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate exerts its effects involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)-2-oxo-4-oxazoline-5-propionate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-(4-fluorophenyl)-2-oxo-4-oxazoline-5-propionate: Contains a fluorine atom, offering different electronic properties.
Methyl 4-(4-methylphenyl)-2-oxo-4-oxazoline-5-propionate: Features a methyl group, affecting its steric and electronic characteristics.
Uniqueness
Methyl 4-(4-chlorophenyl)-2-oxo-4-oxazoline-5-propionate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity patterns and in applications where chlorine’s electron-withdrawing effects are beneficial.
Properties
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)-2-oxo-3H-1,3-oxazol-5-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-18-11(16)7-6-10-12(15-13(17)19-10)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEFLFDLIYWACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(NC(=O)O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














